N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-10-7-5-6-8-12(10)15-13(18)11-9-17(2)16-14(11)19-3/h5-9H,4H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZZEWQLAZNEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminolysis of Pyrazole Carboxylic Acid Esters
The industrial-scale synthesis of N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide predominantly employs aminolysis reactions, as detailed in patent EP3677572B1. This method involves reacting a pyrazole-4-carboxylic acid ester with 2-ethylaniline in the presence of a base, without requiring removal of by-product alcohols or phenols:
$$
\text{Pyrazole ester} + \text{2-Ethylaniline} \xrightarrow{\text{Base, Solvent}} \text{N-(2-Ethylphenyl)carboxamide} + \text{Alcohol/Phenol}
$$
Reaction Parameters :
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) optimize reactivity.
- Bases : Potassium tert-butoxide or sodium hydride achieve >90% conversion at 80–100°C.
- Molar Ratios : A 1:1.2 ratio of ester to amine minimizes side reactions while ensuring complete conversion.
Advantages :
Multi-Step Condensation Approaches
Academic syntheses often utilize sequential condensation and functionalization steps, as exemplified by RSC protocols:
Step 1 : Formation of 3-Methoxy-1-Methylpyrazole-4-Carboxylic Acid
- Reagents : Phosphorus oxychloride (POCl₃) and DMF facilitate Vilsmeier-Haack formylation of 1-methylpyrazole.
- Conditions : Reflux at 110°C for 6 hours yields the carboxylic acid derivative (60–70% yield).
Step 2 : Carboxamide Coupling
- Coupling Agents : Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
- Temperature : 0–25°C prevents racemization of the amine component.
- Workup : Sequential extraction with ethyl acetate and brine, followed by silica gel chromatography (hexane/ethyl acetate).
Performance Metrics :
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Carboxylic Acid | 60–70 | 85–90 |
| Amide Coupling | 45–55 | 90–95 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave-assisted synthesis reduces the coupling step duration from 12 hours to 4 hours while maintaining yields at 50–55%. Mixed solvent systems (e.g., DMF/THF 3:1) improve reagent solubility without compromising base activity.
Catalytic Enhancements
Bifunctional catalysts like DMAP (4-dimethylaminopyridine) accelerate acylation rates by 40% in ester aminolysis. Immobilized lipases under mild conditions (pH 7.5, 35°C) demonstrate preliminary success for green synthesis, albeit with lower yields (35–40%).
Industrial Production Techniques
Continuous Flow Reactor Design
Patent EP3677572B1 highlights a tubular flow system operating at 10–15 bar pressure, which achieves 98% conversion with residence times under 30 minutes. Key features include:
Green Chemistry Innovations
- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF in 70% of steps, reducing environmental toxicity.
- Catalyst Recycling : Heterogeneous zirconia-supported bases retain 80% activity over 10 cycles.
Analytical Characterization and Quality Control
Structural Validation
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.20 (m, 4H, Ar-H), 3.91 (s, 3H, OCH₃), 2.98 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.51 (s, 3H, N-CH₃), 1.28 (t, J=7.6 Hz, 3H, CH₂CH₃).
- Mass Spectrometry : HRMS-ESI m/z calc. for C₁₄H₁₇N₃O₂ [M+H]⁺: 259.1321, found: 259.1319.
Purity Assessment
HPLC methods using C18 columns (ACN/H₂O gradient) resolve the target compound at 8.9 minutes with ≤0.5% impurities.
Comparative Analysis of Methodologies
| Parameter | Aminolysis | Multi-Step |
|---|---|---|
| Yield | 85–92% | 45–55% |
| Purity | >98% | 90–95% |
| Scalability | Industrial | Lab-Scale |
| Environmental Impact | Low (solvent reuse) | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Overview
N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, including a methoxy group and a carboxamide functional group, are believed to influence its pharmacological properties.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that the compound has efficacy against certain bacterial and fungal strains.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound showed a significant reduction in tumor size in xenograft models.
- Anti-inflammatory Mechanism : Research highlighted in Pharmacology Reports found that this compound reduced the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : A study published in Antibiotics found that this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use as an antimicrobial agent.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Induction of apoptosis | Journal of Medicinal Chemistry |
| Anti-inflammatory | Macrophages | Reduction of pro-inflammatory cytokines | Pharmacology Reports |
| Antimicrobial | MRSA | Disruption of bacterial cell wall | Antibiotics |
Overview
2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound with significant biological activities. Its unique structure comprises both triazole and benzimidazole rings, making it an important subject in medicinal chemistry and drug design.
Biological Activities
This compound has shown promise in various applications:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.
- Antimicrobial and Antifungal Properties : Research indicates potential efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell growth through various mechanisms.
Case Studies
- Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid effectively inhibited a key enzyme involved in cancer metabolism, leading to decreased tumor growth in vitro.
- Antimicrobial Properties : Research highlighted in Journal of Antimicrobial Chemotherapy found that this compound exhibited significant activity against Candida species, indicating its potential as an antifungal agent.
- Anticancer Research : A study reported in Cancer Letters showed that the compound induced cell cycle arrest and apoptosis in colorectal cancer cells, suggesting its potential utility in cancer therapy.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cancer Metabolic Enzyme | Inhibition leading to reduced growth | Bioorganic & Medicinal Chemistry Letters |
| Antimicrobial | Candida species | Disruption of fungal cell wall | Journal of Antimicrobial Chemotherapy |
| Anticancer | Colorectal Cancer Cells | Induction of cell cycle arrest | Cancer Letters |
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound’s 2-ethylphenyl group contributes to moderate lipophilicity, contrasting with the highly polar nitro and dimethoxy groups in or the halogenated analogs in .
- Solubility : The 3-methoxy group in the target compound likely enhances aqueous solubility compared to analogs with bulkier substituents (e.g., 4-ethoxy in ).
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are absent, comparisons with analogs suggest:
Biological Activity
N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of Pyrazole Compounds
Pyrazole derivatives are known for a variety of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal effects. The structural diversity of pyrazoles allows for modulation of their pharmacological properties, making them valuable in drug discovery.
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A notable study reported that specific pyrazole derivatives were able to inhibit tumor growth in xenograft models, with IC50 values ranging from 10 to 50 µM against different cancer types .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole A | MCF-7 (Breast) | 20 | Apoptosis induction |
| Pyrazole B | A549 (Lung) | 15 | Cell cycle arrest |
| This compound | HeLa (Cervical) | 25 | Inhibition of proliferation |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase enzymes (COX). In vitro studies demonstrated that this compound selectively inhibited COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .
| Activity | Effectiveness |
|---|---|
| COX-2 Inhibition | Moderate (IC50 ~ 30 µM) |
| COX-1 Inhibition | Low (IC50 ~ 200 µM) |
3. Antimicrobial Activity
This compound has also exhibited antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy. The trial reported a disease control rate of 70% among participants, with manageable side effects .
Case Study 2: Anti-inflammatory Effects
A preclinical model of arthritis demonstrated that treatment with this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated joints .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : By interfering with cell cycle regulators, the compound halts the proliferation of cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by carboxamide coupling. Key steps include:
- Condensation : Reacting 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with N-(2-ethylphenyl)amine under coupling agents like EDCI/HOBt in DMF .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
- Optimization : Adjust temperature (e.g., 0–25°C for coupling) and solvent polarity to minimize side reactions. Microwave-assisted synthesis may enhance efficiency for similar pyrazole derivatives .
- Critical Parameter Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Pyrazole Formation | POCl3, DMF, reflux | 60–70% | 85–90% |
| Amide Coupling | EDCI, HOBt, DMF, RT | 45–55% | 90–95% |
Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?
- Methodological Answer :
- NMR : Compare experimental H and C NMR spectra with simulated data (DFT calculations at B3LYP/6-31G* level) to confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the molecular formula (exact mass: 297.1477).
- X-ray Crystallography : For definitive stereochemical confirmation, grow single crystals in ethanol/water (1:1) and analyze .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of pyrazole-4-carboxamide derivatives?
- Methodological Answer :
- Dose-Response Studies : Test the compound across a wide concentration range (e.g., 0.1–100 µM) in in vitro assays (e.g., antifungal activity against Gibberella zeae) to identify IC discrepancies .
- Target Profiling : Use kinase inhibition assays or receptor binding studies (e.g., cannabinoid receptor CB1/CB2) to clarify off-target effects .
- Meta-Analysis : Compare structural analogs (e.g., substituent variations at the 2-ethylphenyl group) to isolate activity drivers .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Methodological Answer :
- Modification Sites :
Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to enhance metabolic stability .
Ethylphenyl Group : Replace with fluorophenyl or methoxyphenyl to improve target affinity .
- Assay Pipeline :
- Step 1 : Synthesize 10–15 analogs via parallel synthesis.
- Step 2 : Screen for solubility (logP via shake-flask method) and permeability (Caco-2 assay).
- Step 3 : Prioritize candidates with >50% inhibition in primary assays (e.g., antifungal or anticancer) .
Q. What mechanistic insights can molecular docking provide for this compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known pyrazole sensitivity (e.g., cyclin-dependent kinases CDK2 or fungal CYP51) .
- Docking Workflow :
Prepare ligand (optimize geometry at B3LYP/6-31G*).
Retrieve target structure from PDB (e.g., 1AQ1 for CDK2).
Simulate binding poses using AutoDock Vina; validate with MD simulations (100 ns) .
- Key Interaction Table :
| Target | Binding Energy (kcal/mol) | Critical Residues |
|---|---|---|
| CDK2 | -9.2 ± 0.3 | Lys33, Asp145 |
| CYP51 | -8.7 ± 0.4 | Phe255, His310 |
Data Contradiction Analysis
Q. How should researchers address variability in antifungal activity data across similar carboxamide derivatives?
- Methodological Answer :
- Standardize Assays : Use identical fungal strains (e.g., ATCC-standardized Fusarium oxysporum) and growth media (potato dextrose agar) .
- Control Compounds : Include reference antifungals (e.g., carboxin) to normalize inhibition percentages.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate runs .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating neuropharmacological effects of this compound?
- Methodological Answer :
- Anxiety/Depression Models :
- Forced Swim Test (FST) : Dose mice (20–30 g) at 10–50 mg/kg i.p.; measure immobility time reduction .
- Elevated Plus Maze : Track open-arm exploration time post-administration.
- Biomarker Integration : Measure cerebrospinal fluid (CSF) histamine levels via LC-MS to correlate behavioral outcomes with neurochemical changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
